molecular formula C10H13NOS B13256924 6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine

6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B13256924
M. Wt: 195.28 g/mol
InChI Key: PFZPPTBNHSRXBN-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and sulfur atoms. The methoxy group at the 6-position adds to its unique chemical properties. Benzothiazepines are known for their diverse biological activities and are used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. It functions as a strong and selective inhibitor for multiple biological targets, depending on its substituents. The compound can modulate enzyme activity, inhibit microbial growth, and affect central nervous system functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine include:

Uniqueness

What sets this compound apart is its methoxy group at the 6-position, which can significantly influence its biological activity and chemical reactivity. This unique structural feature makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine

InChI

InChI=1S/C10H13NOS/c1-12-8-4-2-5-9-10(8)11-6-3-7-13-9/h2,4-5,11H,3,6-7H2,1H3

InChI Key

PFZPPTBNHSRXBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SCCCN2

Origin of Product

United States

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